4-(Furan-2-yl)-2-phenyl-1,3-thiazole
CAS No.: 21036-63-5
Cat. No.: VC20661191
Molecular Formula: C13H9NOS
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21036-63-5 |
|---|---|
| Molecular Formula | C13H9NOS |
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 4-(furan-2-yl)-2-phenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)13-14-11(9-16-13)12-7-4-8-15-12/h1-9H |
| Standard InChI Key | DLHGPXKZIUVBOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CO3 |
Introduction
Structural and Chemical Identity
The molecular framework of 4-(furan-2-yl)-2-phenyl-1,3-thiazole consists of a five-membered thiazole ring (containing nitrogen and sulfur atoms at positions 1 and 3) fused with aromatic substituents. The phenyl group at position 2 and the furan-2-yl group at position 4 introduce planar rigidity and π-electron density, which influence the compound’s reactivity and intermolecular interactions . Quantum mechanical calculations suggest that the furan ring’s electron-rich oxygen atom participates in conjugation with the thiazole core, enhancing stability and modulating electronic transitions .
Synthetic Methodologies
Catalytic Cyclization Strategies
A highly efficient synthesis route involves the Ca(OTf)₂/Bu₄NPF₆-catalyzed reaction of propargyl alcohols with thioamides. For example, (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol reacts with thiobenzamide in toluene at 120°C to yield 4-(furan-2-yl)-2-phenyl-1,3-thiazole derivatives . Key optimization studies revealed that toluene outperforms solvents like acetonitrile or ethanol, achieving yields up to 88% within 40–50 minutes (Table 1).
Table 1. Optimization of Reaction Conditions for Thiazole Synthesis
| Entry | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 7 | Ca(OTf)₂/Bu₄NPF₆ | Toluene | 120 | 40 min | 85 |
| 3 | Ca(OTf)₂/Bu₄NPF₆ | CH₃CN | 90 | 5 h | 60 |
| 9 | Ca(OTf)₂/Bu₄NPF₆ | Neat | 120 | 24 h | 60 |
The reaction proceeds via a tandem cyclization-isomerization mechanism, where an initial kinetic product (non-conjugated alkene) forms within 10–25 minutes before isomerizing to the thermodynamically stable conjugated thiazole . Stereoselectivity is confirmed by ¹H NMR, with olefinic protons resonating at δ 6.33 ppm (Z-configuration) .
Characterization and Spectroscopic Data
Compound 3p, a structural analog, exhibits distinctive NMR signals:
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¹H NMR (500 MHz, CDCl₃): δ 7.91–7.90 (m, 2H, Ar-H), 6.33–6.32 (m, 1H, furan-H), 6.22–6.21 (m, 1H, furan-H), 5.10 (d, J = 8.05 Hz, 1H, allylic-H) .
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¹³C NMR (100 MHz, CDCl₃): δ 166.0 (C=S), 161.1 (C-O), 150.4 (furan-C), 43.1 (CH₂) .
HRMS analysis confirms the molecular formula (C₂₉H₂₄NO₂S⁺) with a mass accuracy of 0.5 ppm .
Pharmacological Activities
Antimicrobial Properties
Thiazole derivatives bearing furan and phenyl substituents demonstrate moderate to potent antimicrobial activity. For instance, 2-(4-substituted phenyl)thiazol-4-yl acetamides exhibit MIC values of 100–400 µg/mL against Gram-positive Enterococcus faecalis, though less potent than reference drugs like chloramphenicol (MIC = 25–50 µg/mL) . Enhanced activity is observed when electron-withdrawing groups (e.g., CF₃) are introduced on the phenyl ring, suggesting that electronic effects modulate bacterial membrane penetration .
Table 2. Biological Activity of Selected Thiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference Drug (MIC) |
|---|---|---|---|
| 2b | E. faecalis (Gram+) | 100 | Chloramphenicol (25) |
| 8 | MRSA | <0.5 | Vancomycin (1.0) |
Structure-Activity Relationships (SAR)
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Furan Substituents: The furan-2-yl group enhances lipid solubility, facilitating cellular uptake. Derivatives lacking this moiety show reduced activity .
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Phenyl Ring Modifications: Para-substituents (e.g., OMe, Cl) improve binding to bacterial topoisomerase IV, as evidenced by molecular docking studies .
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Alkene Geometry: Conjugated (E)-alkenes increase planarity, promoting intercalation into DNA or enzyme active sites .
Future Directions
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Targeted Drug Delivery: Encapsulation in nanoliposomes could enhance bioavailability and reduce off-target effects.
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Hybrid Molecules: Coupling with fluoroquinolones or β-lactams may synergize antibacterial efficacy.
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Computational Design: Machine learning models predicting MIC values based on substituent patterns could accelerate lead optimization.
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